1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]
Description
3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA is a complex organic compound featuring a furan ring, a biphenyl structure, and a urea moiety
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)phenyl]phenyl]urea |
InChI |
InChI=1S/C24H22N4O4/c29-23(25-15-21-3-1-13-31-21)27-19-9-5-17(6-10-19)18-7-11-20(12-8-18)28-24(30)26-16-22-4-2-14-32-22/h1-14H,15-16H2,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
RSALCXDTGKDEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA typically involves multi-step organic reactions. One common approach is the reaction of furan-2-ylmethylamine with 4’-isocyanato-[1,1’-biphenyl]-4-ylamine under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: A simpler compound with a similar furan ring structure.
Biphenyl-4-ylamine: Contains the biphenyl moiety found in the target compound.
Urea Derivatives: Various urea derivatives with different substituents can be compared for their chemical and biological properties.
Uniqueness
3-[(FURAN-2-YL)METHYL]-1-[4’-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-[1,1’-BIPHENYL]-4-YL]UREA is unique due to its combination of furan, biphenyl, and urea functionalities. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
